molecular formula C7H4ClNO4 B2705322 4-Chloropyridine-2,5-dicarboxylic acid CAS No. 1227945-07-4

4-Chloropyridine-2,5-dicarboxylic acid

Cat. No.: B2705322
CAS No.: 1227945-07-4
M. Wt: 201.56
InChI Key: KXNBJIIPZFBSPA-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C7H4ClNO4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions and a chlorine atom at the 4 position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-chloropyridine-2,5-dicarboxylic acid involves the oxidation of 4-chloro-6-methyl-3-pyridinecarboxylic acid using potassium permanganate in water. The reaction is typically carried out under reflux conditions for 24 hours. After the reaction, the mixture is cooled, filtered, and the filtrate is concentrated to obtain the crude product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups on the pyridine ring.

    Substitution: The chlorine atom at the 4 position can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-Chloropyridine-2,5-dicarboxylic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and coordination compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and dyes

Mechanism of Action

The mechanism of action of 4-chloropyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby affecting their function. The pathways involved in its action depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for synthesizing specialized compounds and studying specific biochemical interactions .

Properties

IUPAC Name

4-chloropyridine-2,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-4-1-5(7(12)13)9-2-3(4)6(10)11/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNBJIIPZFBSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227945-07-4
Record name 4-chloropyridine-2,5-dicarboxylic acid
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